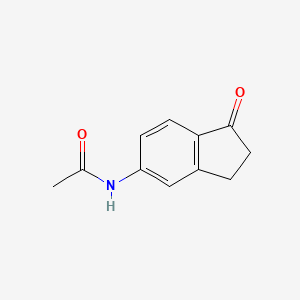

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225099. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-oxo-2,3-dihydroinden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUPGGYDRVSZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310309 | |

| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-35-6 | |

| Record name | 58161-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6), a molecule of interest within the broader class of indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document synthesizes available data on the physicochemical properties of this compound and presents a plausible, detailed protocol for its synthesis, purification, and characterization based on established organic chemistry principles. Furthermore, this guide discusses the potential biological significance and applications of this compound by drawing parallels with structurally related molecules that have demonstrated a wide range of activities, including anti-inflammatory and neuroprotective effects. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and evaluation of novel indanone derivatives.

Introduction: The Significance of the Indanone Scaffold

The indanone chemical motif is a recurring structural element in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable characteristics, including a rigid bicyclic structure that allows for precise spatial orientation of functional groups, and its synthetic tractability. One of the most prominent examples of an indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease.[2][3] The indanone core is also present in compounds investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The diverse therapeutic activities associated with this scaffold underscore its importance as a "privileged structure" in medicinal chemistry.[3] this compound, the subject of this guide, is a functionalized indanone derivative that holds potential for further investigation within various drug discovery programs.

Physicochemical and Computed Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is aggregated from various chemical databases and supplier information. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined figures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58161-35-6 | [4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4] |

| Molecular Weight | 189.21 g/mol | [4] |

| IUPAC Name | This compound | Santa Cruz Biotechnology |

| Synonyms | N-(1-Oxoindan-5-yl)acetamide, 5-Acetamido-1-indanone | [4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 172 °C | ChemicalBook |

| Boiling Point | 427.4 ± 34.0 °C (Predicted) | ChemicalBook |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.53 ± 0.20 (Predicted) | ChemicalBook |

| SMILES | CC(=O)Nc1ccc2c(c1)CCC2=O | [5] |

| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | PubChemLite |

Chemical Structure:

Sources

what is the structure of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

An In-Depth Technical Guide to the Synthesis and Utility of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized indanone derivative. While direct literature on the specific biological applications of this compound is sparse, its structural motif is of significant interest in medicinal chemistry. This document outlines the compound's key physicochemical properties and details a robust, proposed two-step synthesis pathway based on established, authoritative chemical principles. The synthesis involves the reduction of a nitro-indanone precursor followed by N-acetylation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential applications of this molecule as a versatile building block for more complex pharmaceutical agents.

Introduction: The 1-Indanone Scaffold in Medicinal Chemistry

The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and pharmaceutically active molecules.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing ligands that can achieve high-affinity interactions with biological targets. Derivatives of 1-indanone have demonstrated a vast range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Notably, this scaffold is a key component in drugs developed for the treatment of Alzheimer's disease, highlighting its importance in contemporary drug discovery.[2] The title compound, this compound, combines the 1-indanone core with an acetamido group, a common functional group used to modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity. This guide provides the foundational chemistry required to synthesize and utilize this versatile intermediate.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in subsequent synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Acetamido-1-indanone, N-(1-Oxoindan-5-yl)acetamide | N/A |

| CAS Number | 58161-35-6 | N/A |

| Molecular Formula | C₁₁H₁₁NO₂ | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | Yellow powder | N/A |

| Melting Point | 172 °C | N/A |

| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | N/A |

| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | N/A |

Proposed Synthesis and Characterization

While no single publication details a complete synthesis of the title compound, a logical and robust synthetic strategy can be devised from well-established, high-yielding chemical transformations. The most efficient pathway involves the preparation of a 5-amino-1-indanone precursor, followed by a straightforward N-acetylation.

Retrosynthetic Rationale

The retrosynthetic analysis points to a two-step approach. The target acetamide is readily formed from its corresponding primary amine, 5-amino-1-indanone. The amino group, in turn, is most commonly and reliably installed via the reduction of a nitro group. The precursor, 5-nitro-1-indanone, is a commercially available starting material that can also be synthesized via nitration of 1-indanone. This strategy is favored due to the high efficiency and selectivity of nitro group reductions.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 5-Amino-1-indanone (Precursor)

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method, though reduction using metals in acidic media, such as tin(II) chloride, is also highly effective and often more practical for laboratory-scale synthesis.

Protocol: Reduction of 5-Nitro-1-indanone using Tin(II) Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-1-indanone (1.0 eq).

-

Reagent Addition: Add ethanol to the flask to create a slurry (approx. 10 mL per gram of nitro-indanone). To this stirring suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (approx. 4 mL per gram of SnCl₂·2H₂O). The addition should be done portion-wise to control the initial exotherm.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the careful addition of a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v NaOH). This will precipitate tin salts as tin hydroxide. Caution: This neutralization is highly exothermic.

-

Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 5-amino-1-indanone can be purified by column chromatography or recrystallization to yield the desired product.

Step 2: Synthesis of this compound

The acetylation of an aromatic amine is a robust and typically high-yielding reaction. Acetic anhydride is an excellent acetylating agent that is readily available and effective under mild conditions.

Protocol: N-Acetylation of 5-Amino-1-indanone

-

Reaction Setup: Dissolve the purified 5-amino-1-indanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a mild base, such as pyridine or triethylamine (1.2 eq), to act as an acid scavenger.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise to the stirring solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction to completion by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a solid.

Synthetic Workflow and In-Process Controls

A well-controlled workflow is critical for ensuring high yield and purity. Each step must be validated before proceeding to the next.

Caption: Detailed workflow for the two-step synthesis.

Applications as a Synthetic Building Block

Given the lack of specific biological data for the title compound, its primary value lies in its role as a versatile chemical intermediate. The structure possesses three key handles for chemical modification:

-

The Ketone: Can undergo reduction to an alcohol, reductive amination, or be used in aldol-type condensations.

-

The α-Methylene Group: The protons adjacent to the ketone can be removed to form an enolate, allowing for alkylation or acylation at the C2 position.

-

The Aromatic Ring: Can be subjected to further electrophilic aromatic substitution, although the acetamido group is a moderately activating, ortho-, para-directing group.

These reactive sites make this compound an excellent starting point for creating libraries of more complex indanone derivatives in the search for new therapeutic agents. For example, the core is structurally related to Donepezil (used for Alzheimer's disease) and Indinavir (an HIV protease inhibitor), demonstrating the therapeutic potential of highly substituted indane/indanone frameworks.[4]

Conclusion

This compound is a valuable, functionalized building block rooted in the medicinally significant 1-indanone scaffold. While its direct biological applications are not yet defined in public literature, this guide provides a robust and scientifically-grounded framework for its synthesis and purification. By leveraging well-established protocols for nitro reduction and N-acetylation, researchers can reliably produce this compound in high purity. Its true potential is realized when utilized as a versatile starting material for the synthesis of more elaborate molecules, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(54), 35055–35088. Available at: [Link]

-

Ökten, S., Derin, Y., & Yilmaz, R. F. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. Available at: [Link]

-

Patel, V.M., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

-

Xiao, J., & Li, X. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268–271. Available at: [Link]

-

Urban, E., & Szymański, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indanones. Available at: [Link]

- U.S. Patent No. US6548710B2. (2003). Process for preparing 1-indanones. Google Patents.

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Acetamido-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-1-indanone, a derivative of the indanone scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indanone core is a privileged structure found in numerous biologically active compounds, and the introduction of an acetamido group at the 5-position can substantially modulate its electronic properties, solubility, and potential for intermolecular interactions. This guide provides an in-depth exploration of the core physicochemical properties of 5-acetamido-1-indanone, offering a blend of established data, predictive analysis, and robust experimental protocols to empower researchers in their scientific endeavors.

This document is structured to provide a holistic understanding of the compound, beginning with its fundamental identifiers and properties, followed by a detailed examination of its spectroscopic characteristics and solubility. Crucially, this guide also furnishes detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers.

Core Physicochemical Properties

The foundational physicochemical parameters of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. Below is a summary of the known and predicted properties of 5-acetamido-1-indanone.

| Property | Value | Source |

| CAS Number | 58161-35-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Appearance | Yellow powder | [4] |

| Melting Point | 172 °C | [4] |

| Boiling Point (Predicted) | 427.4 ± 34.0 °C | [4] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.53 ± 0.20 | [4] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis of 5-Acetamido-1-indanone

A common route for the synthesis of 5-acetamido-1-indanone involves the oxidation of N-(2,3-dihydro-1H-inden-5-yl)acetamide.[4]

Experimental Protocol: Synthesis

Objective: To synthesize 5-acetamido-1-indanone from N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Materials:

-

N-(2,3-dihydro-1H-inden-5-yl)acetamide

-

Acetic acid

-

Ethyl acetate

-

Chromium trioxide

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Prepare a solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide (11.5 g, 65.7 mmol) in a 1:1 mixture of acetic acid and ethyl acetate (200 ml).

-

In a separate beaker, dissolve chromium trioxide (15 g, 151.11 mmol) in water.

-

Cool the chromium trioxide solution to 0 °C in an ice bath.

-

Slowly add the chromium trioxide solution dropwise to the stirred solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane eluent system.

-

The final product, 5-acetamido-1-indanone, is obtained as a yellow solid.[4]

Spectroscopic Characterization

While specific experimental spectra for 5-acetamido-1-indanone are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components: the 1-indanone core and the 5-acetamido substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, and the protons of the acetamido group. The aromatic protons will likely appear as a complex multiplet pattern due to the substitution. The two methylene groups of the indanone ring will be visible in the aliphatic region, and the methyl group of the acetamido substituent will present as a singlet.

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the ketone will be the most downfield signal. The aromatic carbons will show characteristic shifts influenced by the acetamido group. The two aliphatic carbons of the indanone ring and the methyl carbon of the acetamido group will appear in the upfield region.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 5-acetamido-1-indanone.

Materials:

-

5-acetamido-1-indanone sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

Procedure:

-

Dissolve an appropriate amount of the 5-acetamido-1-indanone sample in the chosen deuterated solvent in a clean NMR tube.

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy

The IR spectrum of 5-acetamido-1-indanone will be characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ketone, typically around 1700 cm⁻¹. The N-H stretching of the amide will likely appear as a band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide will be observed around 1650 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of 5-acetamido-1-indanone.

Materials:

-

5-acetamido-1-indanone sample

-

Potassium bromide (KBr) for solid-state pellet preparation, or a suitable solvent for solution-state analysis.

Procedure (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 5-acetamido-1-indanone sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 5-acetamido-1-indanone is expected to exhibit absorption bands corresponding to the electronic transitions within the aromatic and carbonyl chromophores. The presence of the acetamido group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-indanone.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of 5-acetamido-1-indanone.

Materials:

-

5-acetamido-1-indanone sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 5-acetamido-1-indanone in the chosen solvent of a known concentration.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific experimental solubility data for 5-acetamido-1-indanone is limited, a qualitative assessment can be made based on its structure. The presence of the polar acetamido group and the carbonyl group suggests that it will have some solubility in polar organic solvents. However, the nonpolar indanone ring system will contribute to its solubility in less polar organic solvents. It is expected to have low solubility in water.

Experimental Protocol: Solubility Determination

Objective: To determine the solubility of 5-acetamido-1-indanone in various solvents.

Materials:

-

5-acetamido-1-indanone sample

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Vials

-

Shaker or vortex mixer

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Add an excess amount of 5-acetamido-1-indanone to a known volume of each solvent in a series of vials.

-

Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

-

Dilute the saturated solution to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantify the concentration of 5-acetamido-1-indanone in the diluted solution.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in the synthesis and characterization of 5-acetamido-1-indanone.

Caption: Workflow for the synthesis of 5-acetamido-1-indanone.

Caption: Workflow for the physicochemical characterization.

Conclusion

5-Acetamido-1-indanone is a compound with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its core physicochemical properties, including both established data and predictive insights. By offering detailed, actionable experimental protocols, this document aims to equip researchers with the necessary tools to further investigate and utilize this promising molecule. The synthesis and characterization workflows outlined herein provide a clear and logical path for obtaining and verifying the properties of 5-acetamido-1-indanone, thereby upholding the principles of scientific integrity and enabling robust research and development.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

PubChemLite. (n.d.). N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide. Retrieved from [Link]

-

Sobekbio Biosciences. (n.d.). N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a key intermediate in medicinal chemistry and a valuable tool in proteomics research.

Core Molecular Attributes

This compound, also known as 5-acetamido-1-indanone, is a bicyclic aromatic ketone with an acetamido functional group. Its core structure is the indanone scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| CAS Number | 58161-35-6 | [2][3] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 172 °C | N/A |

| Boiling Point | 427.4±34.0 °C (predicted) | N/A |

| Density | 1.277±0.06 g/cm³ (predicted) | N/A |

| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [3][4] |

| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the acetylation of its corresponding amine precursor, 5-amino-1-indanone. This reaction is a standard N-acetylation, a robust and widely used transformation in organic synthesis.

Synthetic Workflow

The logical flow for the synthesis and characterization of this compound is outlined below.

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocol: N-Acetylation of 5-Amino-1-indanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

5-Amino-1-indanone

-

Acetic anhydride

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-indanone in a suitable solvent such as dichloromethane or DMF. Add a base, like triethylamine or pyridine, to the solution. The base acts as a scavenger for the acetic acid byproduct.

-

Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

-

If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

If DMF was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, the methyl protons of the acetamido group, and the amide proton. The splitting patterns and integration values will be consistent with the proposed structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and amide, the aromatic carbons, and the aliphatic carbons of the indanone ring and the acetyl group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 189.21 g/mol .

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indanone core is a key pharmacophore in a variety of biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents.

Role as a Synthetic Intermediate

The presence of both a ketone and an acetamido group provides two reactive sites for further chemical modifications. The ketone can undergo reactions such as reduction, aldol condensation, and Grignard reactions, while the amide group can be hydrolyzed or modified. This versatility makes it an attractive starting material for the synthesis of libraries of indanone derivatives for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas

Derivatives of the indanone scaffold have shown promise in several therapeutic areas:

-

Oncology: Certain indanone derivatives have been investigated for their anticancer properties.

-

Neurodegenerative Diseases: The indanone structure is a component of some compounds developed for the treatment of neurodegenerative disorders.

-

Inflammatory Diseases: The anti-inflammatory potential of indanone-based compounds has been explored.

The logical relationship for its application in drug discovery is depicted below.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via the acetylation of 5-amino-1-indanone is a straightforward and efficient process. The compound's true value lies in its role as a versatile intermediate for the synthesis of a diverse range of indanone derivatives with significant potential in medicinal chemistry and drug discovery. Further exploration of the biological activities of novel compounds derived from this scaffold holds promise for the development of new therapeutic agents.

References

-

Matrix Fine Chemicals. This compound. [Link]

-

Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]

-

Chemical Synthesis Database. N-(1-oxo-1H-inden-2-yl)acetamide. [Link]

-

Da Settimo, F., et al. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 26(16), 4935. [Link]

-

PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide. [Link]

-

Hancock, R. E. W. (2025). Acetylation (or Succinylation) of Amino Groups on Proteins. Hancock Lab. [Link]

-

CEM Corporation. (n.d.). Automated N-terminal Acetylation. [Link]

-

IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

De La Torre, L. E., & Becker, J. M. (2002). ACETYLATION LABELING MASS SPECTROMETRY. Proceedings of the Indiana Academy of Science, 111(1), 1-8. [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

Sources

Spectral Analysis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a molecule of significant interest in medicinal chemistry and drug development due to its core structure, which is found in a variety of biologically active compounds. Understanding the precise chemical structure and purity of this compound is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. In the absence of publicly available experimental spectra, this guide is based on high-quality predicted data, offering a robust framework for spectral interpretation and characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR data for this compound is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet | 1H | NH (Amide) |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet of doublets | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~3.1 | Triplet | 2H | -CH₂- (Indenone) |

| ~2.7 | Triplet | 2H | -CH₂- (Indenone) |

| ~2.2 | Singlet | 3H | -CH₃ (Acetamide) |

Note: Predicted data generated using a standard NMR prediction engine. Actual chemical shifts may vary depending on experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environments (e.g., hybridization, attached functional groups). The predicted ¹³C NMR data for this compound is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~206 | C=O (Indenone) |

| ~169 | C=O (Amide) |

| ~150 | Ar-C |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~36 | -CH₂- (Indenone) |

| ~26 | -CH₂- (Indenone) |

| ~24 | -CH₃ (Acetamide) |

Note: Predicted data generated using a standard NMR prediction engine. Actual chemical shifts may vary depending on experimental conditions.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each experimental choice is explained to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. The precise mass is crucial for potential future quantitative NMR (qNMR) analysis.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts[1][2][3]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility or those containing exchangeable protons (like the amide N-H), which will be more clearly visible.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent. TMS provides a reference signal at 0 ppm, ensuring accurate chemical shift calibration.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Before acquiring data for the sample, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field. This is validated by observing a sharp, symmetrical solvent peak.

-

Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure optimal signal intensity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Workflow Diagram

Caption: A streamlined workflow for the acquisition and analysis of NMR spectral data.

Spectral Interpretation

A detailed analysis of the predicted NMR spectra allows for the unambiguous assignment of each signal to a specific proton or carbon atom within the this compound molecule.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is characterized by distinct regions corresponding to the different types of protons present:

-

Amide Proton (NH): A broad singlet is expected in the downfield region (~7.8-8.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. In a protic solvent, this peak may exchange with the solvent and either broaden significantly or disappear.

-

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (~7.3-7.6 ppm). The substitution pattern on the benzene ring will lead to specific splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring aromatic protons.

-

Indenone Methylene Protons (-CH₂-): Two triplets are predicted for the two methylene groups of the indanone moiety. The triplet at ~3.1 ppm is likely adjacent to the carbonyl group, experiencing a deshielding effect. The other triplet at ~2.7 ppm corresponds to the other methylene group.

-

Acetamide Methyl Protons (-CH₃): A sharp singlet at ~2.2 ppm, integrating to three protons, is characteristic of the acetyl methyl group.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides complementary information:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the far downfield region. The ketone carbonyl of the indanone ring is predicted around 206 ppm, while the amide carbonyl appears at a slightly higher field, around 169 ppm.

-

Aromatic Carbons (Ar-C): Six signals are predicted for the aromatic carbons. Three of these will be quaternary carbons (no attached protons) and will typically have lower intensities. The other three are methine carbons (CH) and will show stronger signals.

-

Aliphatic Carbons (-CH₂- and -CH₃): The two methylene carbons of the indanone ring are predicted to appear at ~36 ppm and ~26 ppm. The methyl carbon of the acetamide group is expected at the most upfield position, around 24 ppm.

Molecular Structure with Atom Numbering

Sources

The Indenone Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Indenone Derivatives

Abstract

The 1-indanone framework, a rigid bicyclic structure featuring a fused benzene and cyclopentanone ring, represents a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and versatile synthetic handles have allowed for the development of a diverse library of derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of indenone derivatives for researchers, scientists, and drug development professionals. We will dissect their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities, detailing the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing robust, field-proven experimental protocols for their evaluation. This guide is designed to be a comprehensive resource, bridging fundamental chemistry with practical application to empower the next wave of indenone-based therapeutic innovation.

The Indenone Core: Structural Significance and Therapeutic Promise

The indenone scaffold is a prominent motif found in both natural products and synthetic pharmaceutical agents[1]. Its rigid structure allows for the precise spatial orientation of various substituents, facilitating high-affinity interactions with a wide range of biological targets[2]. This inherent structural advantage has made it a focal point of drug discovery efforts.

The most notable clinical success of an indenone derivative is Donepezil , an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease[3]. The success of Donepezil has catalyzed extensive research, revealing that the indenone core is a versatile platform for targeting enzymes, receptors, and signaling pathways implicated in a host of pathologies, from cancer to neurodegeneration[1]. This guide will systematically explore these diverse biological activities.

Anticancer Activity: Targeting Cell Proliferation and Survival

Indenone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines[4][5]. Their mechanisms of action are often multi-pronged, targeting fundamental processes required for tumor growth and survival.

Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

A primary anticancer mechanism for many indenone derivatives, particularly 2-benzylidene-1-indanones, is the inhibition of tubulin polymerization [4]. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[4][5].

Furthermore, indenone derivatives can trigger apoptosis through modulation of key signaling pathways. For instance, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and inhibit the pro-survival NF-κB signaling pathway , which is constitutively active in many cancers.

Quantitative Data: Cytotoxicity of Indenone Derivatives

The cytotoxic potential of indenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (nM) | Reference |

| 2-Benzylidene Indanone | Compound 9j | MCF-7 (Breast) | 10 - 880 | [4][5] |

| 2-Benzylidene Indanone | Compound 9j | A549 (Lung) | 10 - 880 | [4][5] |

| 2-Benzylidene Indanone | Compound 9j | DU145 (Prostate) | 10 - 880 | [4][5] |

| Gallic Acid-based Indanone | Indanone 1 | MCF-7 (Breast) | 2200 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of mitochondrial reductase enzymes in viable cells.

Causality: This assay is chosen for its high throughput, reliability, and direct correlation between mitochondrial activity and cell viability. A reduction in the conversion of MTT to formazan indicates a loss of viable, metabolically active cells, and thus, a cytotoxic or cytostatic effect of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-treatment control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into insoluble purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Neuroprotective Activity: Combating Neurodegeneration

The success of Donepezil has established the indenone scaffold as a cornerstone in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease[7]. The primary strategies involve modulating neurotransmitter levels and protecting neurons from oxidative stress and cell death.

Mechanism of Action: Enzyme Inhibition

A key mechanism is the inhibition of enzymes that degrade crucial neurotransmitters.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, indenone derivatives increase the levels of acetylcholine in the synaptic cleft, a primary strategy for symptomatic treatment of Alzheimer's disease[8].

-

Monoamine Oxidase (MAO) Inhibition: Selective inhibition of MAO-B prevents the breakdown of dopamine, which is beneficial in Parkinson's disease. Many indenone derivatives are potent and selective MAO-B inhibitors[9][10].

Quantitative Data: Enzyme Inhibition by Indenone Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [9] |

| 2-Benzylidene-1-indanones | MAO-B | < 2.74 (many < 0.1) | [10] |

| Benzylidene-indenones | BChE | 7.06 | [3] |

| Pyrazoline-Indanones | AChE | 0.040 - 0.122 | [8] |

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.

Causality: The assay's principle relies on the enzymatic hydrolysis of acetylthiocholine (a substrate analog) by AChE to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the formation of which can be monitored spectrophotometrically at 412 nm. An inhibitor will slow this reaction rate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (10 mM in buffer).

-

Acetylthiocholine Iodide (ATCI) (75 mM in buffer).

-

AChE solution (e.g., from electric eel, diluted in buffer).

-

Test compound solutions (indenone derivatives) at various concentrations.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

125 µL Phosphate Buffer

-

25 µL of test compound solution or buffer (for control).

-

25 µL of AChE solution.

-

-

Incubate at 37°C for 15 minutes.

-

-

Initiate Reaction: Add 25 µL of DTNB solution, followed by 25 µL of ATCI substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Indenone derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Pathways

Indenone derivatives exert their anti-inflammatory effects primarily by:

-

Inhibiting Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory damage.

-

Suppressing Pro-inflammatory Cytokines: They reduce the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11][12][13].

-

Targeting the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many indenones prevent its activation, thereby blocking the expression of numerous pro-inflammatory genes like iNOS and COX-2[12].

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention for many anti-inflammatory compounds, including indenone derivatives, which often act by preventing the degradation of IκBα.

Caption: Indenone derivatives can inhibit the IKK complex, preventing IκBα degradation.

Quantitative Data: Anti-inflammatory Activity of Indenone Derivatives

| Compound | Assay | Cell/Model | IC50 (nM) | Reference |

| IPX-18 | TNF-α release | Human PBMCs | 96.29 | [12] |

| IPX-18 | IFN-γ release | Human PBMCs | 103.7 | [12] |

| IPX-18 | IL-2 release | Human PBMCs | 122.9 | [12] |

| IPX-18 | IL-8 release | Human PBMCs | 105.2 | [12] |

| Natural Indanone | Heat-induced hemolysis | Human RBCs | 54,690 | [14] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants.

Causality: Macrophages (like RAW 264.7 cells) produce large amounts of NO via iNOS when stimulated with lipopolysaccharide (LPS). A potent anti-inflammatory compound will inhibit this process, leading to a lower concentration of nitrite in the medium. The Griess reaction provides a simple and sensitive colorimetric readout for nitrite levels.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the indenone derivatives. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to negative control wells. Include a vehicle control (e.g., 0.1% DMSO + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

-

Absorbance Measurement: Incubate for another 10 minutes at room temperature. A purple/magenta color will develop. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control to calculate IC50 values.

Antimicrobial Activity

Indenone derivatives have also been investigated for their ability to combat microbial infections, showing activity against both bacteria and fungi[1][15].

Structure-Activity Relationship (SAR)

SAR studies have shown that the antimicrobial potency can be tuned by modifying the substituents on the indenone core. For example, in some series, the presence of electron-withdrawing groups like halogens on the benzylidene ring enhances antibacterial activity[1]. The fusion of other heterocyclic rings, such as isoxazoles, to the indanone framework can also significantly boost both antibacterial and antifungal effects[1].

Quantitative Data: Antimicrobial Activity of Indenone Derivatives

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-fused Indanone (64h) | Aspergillus niger (Fungus) | 6.25 | [1] |

| Isoxazole-fused Indanone (64j) | Aspergillus niger (Fungus) | 6.25 | [1] |

| Isoxazole-fused Indanone (64k) | Bacillus subtilis (Gram +) | 6.25 | [1] |

| Isoxazole-fused Indanone (64l) | Bacillus subtilis (Gram +) | 6.25 | [1] |

| Isoxazole-fused Indanone (64k) | Escherichia coli (Gram -) | 12.5 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method (e.g., by the Clinical and Laboratory Standards Institute - CLSI) to determine the MIC of an antimicrobial agent.

Causality: This method directly assesses the ability of a compound to inhibit microbial growth in a liquid medium. By serially diluting the compound, one can pinpoint the minimum concentration required for inhibition, providing a quantitative measure of potency that is essential for comparing different agents.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the indenone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microplate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microplate containing the compound dilutions.

-

Controls (Self-Validating System):

-

Growth Control: Wells containing broth and inoculum only (no compound).

-

Sterility Control: Wells containing broth only (no inoculum).

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested in parallel.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

A Typical Drug Discovery Workflow

The evaluation of a new series of indenone derivatives follows a logical, multi-stage screening cascade designed to efficiently identify promising lead candidates while eliminating unsuitable compounds early in the process.

Caption: A typical screening cascade for evaluating novel indenone derivatives.

Conclusion and Future Perspectives

The indenone scaffold has unequivocally proven its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. The research highlighted in this guide demonstrates a clear trajectory from broad cytotoxic and anti-inflammatory screening to nuanced, target-specific applications in neurodegeneration and oncology.

Future efforts will likely focus on several key areas:

-

Multi-Target-Directed Ligands (MTDLs): Given the complex nature of diseases like Alzheimer's, designing single indenone molecules that can simultaneously inhibit AChE, MAO-B, and prevent amyloid aggregation is a highly attractive strategy.

-

Improving Selectivity and Safety: Fine-tuning substitutions on the indenone core will continue to be crucial for enhancing selectivity for desired targets (e.g., MAO-B over MAO-A) and reducing off-target toxicities.

-

Novel Applications: Exploring the potential of indenone derivatives against emerging therapeutic targets, such as viral proteases or metabolic enzymes, represents a fertile ground for new discoveries.

By leveraging the foundational knowledge of SAR and the robust evaluation protocols outlined herein, the scientific community is well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Petzer, A., Harvey, J. S., Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. PubMed. Available at: [Link]

-

Selvam, C., et al. (2012). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. PubMed. Available at: [Link]

-

Prakasham, A. P., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. PubMed. Available at: [Link]

-

Mashalidis, E. H., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. Available at: [Link]

-

Tan, Y. S., et al. (2024). The Discovery of Benzylidene-Indenone as Selective Butyrylcholinesterase Inhibitor with Choline Acetyltransferase Gene and Neurite Promoting Abilities. ResearchGate. Available at: [Link]

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. Available at: [Link]

-

Khan, I., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. Available at: [Link]

-

Yilmaz, I., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Research in Pharmacy. Available at: [Link]

-

Legoabe, L. J., et al. (2016). 2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Available at: [Link]

-

Various Authors. (2016). Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. Available at: [Link]

-

GARDP Revive. (n.d.). Screening cascade. GARDP Revive. Available at: [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

-

Li, H., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. Available at: [Link]

-

Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

-

ResearchGate. (n.d.). Stages of the fragment screening cascade. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. Available at: [Link]

-

Selvam, C., et al. (2012). Synthesis and Structure-Activity Relationship Studies of 3-Substituted Indolin-2-ones as Effective Neuroprotective Agents. ResearchGate. Available at: [Link]

-

Prakasham, A. P., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Eindhoven University of Technology Research Portal. Available at: [Link]

-

Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Available at: [Link]

-

Patel, V. K., et al. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Levent, S., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. PubMed Central. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along... ResearchGate. Available at: [Link]

-

Ayaz, M., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). IC50 indices of IPX-18 for inhibition of (a) TNF, (b) IFN, (c) IL-2,... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. ResearchGate. Available at: [Link]

-

Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values of acetylcholinesterase enzyme (AChE) inhibition... ResearchGate. Available at: [Link]

-

Negi, A. S., et al. (2015). Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]

-

DergiPark. (n.d.). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. DergiPark. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). MIC results of synthesized compounds against bacteria and fungi. ResearchGate. Available at: [Link]

-

Xiao, S., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PubMed. Available at: [Link]

-

Vasquez-Mayorga, G., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

Vazquez, J. A., et al. (1998). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. National Institutes of Health. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

The Unseen Scaffold: A Technical Guide to the Synthesis and Application of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide in Drug Discovery

Abstract

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, also known as 5-acetamido-1-indanone, represents a pivotal yet often overlooked intermediate in the landscape of medicinal chemistry. While not a therapeutic agent itself, its rigid, bicyclic indanone core serves as a versatile scaffold for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical characterization, and its historical and current applications as a foundational building block in the development of novel therapeutics. We present a detailed, field-proven synthetic protocol and discuss the causality behind the strategic choice of the indanone framework in modern drug design, targeting researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indanone Core

The 1-indanone moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid conformation and defined stereochemical properties provide a robust anchor for pharmacophoric groups, enabling precise interaction with biological targets. The true value of a synthetic intermediate like this compound lies in its capacity for controlled, site-selective modification, allowing for the systematic exploration of a target's structure-activity relationship (SAR).

The presence of the acetamido group at the 5-position offers a key vector for derivatization, while the ketone at the 1-position and the adjacent methylene group provide additional handles for chemical modification. This multi-functional nature has cemented the role of substituted indanones in the synthesis of compounds targeting a wide spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases.[2][3] Notably, the indanone scaffold is a core component of the blockbuster Alzheimer's drug, Donepezil, highlighting its clinical and commercial significance.[1] This guide will illuminate the path from a simple starting material to this valuable intermediate and showcase its subsequent transformation into complex, high-value molecules.

Synthesis and Mechanism: A Validated Pathway

The discovery and history of this compound are intrinsically linked to its synthesis. There is no single "discoverer," but rather its existence is a consequence of established, reliable organic transformations applied to the 1-indanone core. The most logical and widely applicable synthetic route proceeds in three key steps starting from 1-indanone: electrophilic nitration, reduction of the nitro group, and subsequent N-acetylation.

This sequence is a classic example of aromatic functionalization, where the directing effects of the existing carbonyl group and the challenges of controlling regioselectivity are paramount. The choice of reagents and conditions at each step is critical for achieving high yield and purity, forming a self-validating protocol where successful completion of each step confirms the efficacy of the previous one.

Synthetic Workflow Overview

The overall transformation leverages fundamental reactions in organic synthesis to introduce the desired functionality onto the indanone backbone.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Nitro-1-indanone

-

Causality: This step utilizes a standard mixed-acid nitration. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

-

Procedure:

-

To a flask maintained at 0 °C in an ice-salt bath, add concentrated sulfuric acid (50 mL).

-

Slowly add 1-indanone (10 g, 75.7 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.4 mL) to concentrated sulfuric acid (12 mL) at 0 °C in a separate flask.

-

Add the nitrating mixture dropwise to the 1-indanone solution over 1 hour, maintaining the temperature below 10 °C.